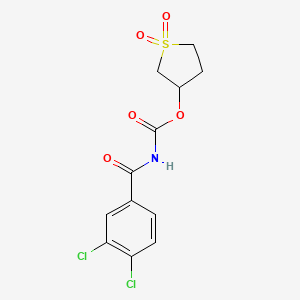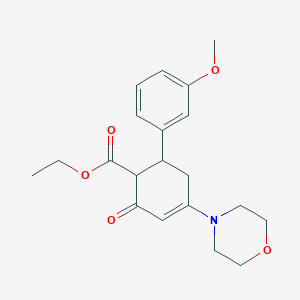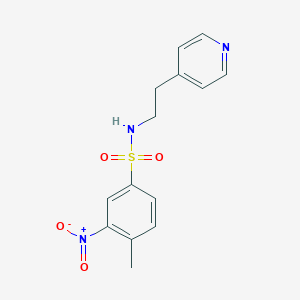
1,1-Dioxidotetrahydrothien-3-yl 3,4-dichlorobenzoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate is a complex organic compound with a unique structure that combines a thiophene ring with a carbamate group
Preparation Methods
The synthesis of 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 1,1-dioxidotetrahydro-3-thiophenol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Chemical Reactions Analysis
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Scientific Research Applications
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed to interfere with metabolic pathways and signal transduction mechanisms .
Comparison with Similar Compounds
1,1-Dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate can be compared with other similar compounds such as:
- N-(1,1-Dioxidotetrahydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-Dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide
- N-(4-Chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the thiophene ring and carbamate group in 1,1-dioxidotetrahydro-3-thiophenyl (3,4-dichlorobenzoyl)carbamate gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11Cl2NO5S |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) N-(3,4-dichlorobenzoyl)carbamate |
InChI |
InChI=1S/C12H11Cl2NO5S/c13-9-2-1-7(5-10(9)14)11(16)15-12(17)20-8-3-4-21(18,19)6-8/h1-2,5,8H,3-4,6H2,(H,15,16,17) |
InChI Key |
MUYYVRWGNFUEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoroethyl 2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11501192.png)
![3-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11501194.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}thiophene-2-carboxamide](/img/structure/B11501197.png)
![Ethyl 3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B11501204.png)

![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11501213.png)

![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11501218.png)
![N-[(Adamantan-1-YL)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11501225.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(piperidin-1-yl)benzoate](/img/structure/B11501228.png)
![1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11501233.png)

![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]quinolin-8-ol](/img/structure/B11501266.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-2-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B11501268.png)
